1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-10-11(2)23-14-15(21(4)18(25)20-16(14)24)19-17(23)22(10)12(3)13-8-6-5-7-9-13/h5-9,12H,1-4H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBMGXLUPGXBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)NC(=O)N3C)C(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopyridines. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure features multiple methyl groups and a phenylethyl substituent attached to an imidazo[2,1-f]purine core. The molecular formula is , with a molecular weight of approximately 393.447 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O2 |
| Molecular Weight | 393.447 g/mol |
| IUPAC Name | 4,7,8-trimethyl-6-(1-phenylethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione |
| CAS Number | 919012-07-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.
- TRPA1 Channel Blockade : It acts as an antagonist to transient receptor potential ankyrin 1 (TRPA1) channels, influencing pain perception and inflammatory responses.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine production in various cell lines.
Anticancer Properties
The compound has shown promising results in cancer research:
- Cell Proliferation Inhibition : Studies have reported that it inhibits cell proliferation in several cancer cell lines. For instance, it demonstrated an IC50 value of 52 nM in MCF-7 breast cancer cells and 74 nM in MDA-MB-231 triple-negative breast cancer cells .
| Cell Line | IC50 Value (nM) |
|---|---|
| MCF-7 (ER+/PR+) | 52 |
| MDA-MB-231 (Triple-Negative) | 74 |
- Mechanism of Action : The anticancer effects are attributed to the induction of G2/M phase cell cycle arrest and apoptosis in cancer cells. The compound disrupts microtubule dynamics by targeting tubulin polymerization, leading to mitotic catastrophe .
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on MCF-7 Cells :
- Objective : To evaluate antiproliferative effects.
- Findings : Induced apoptosis and cell cycle arrest were confirmed through immunofluorescence staining which indicated tubulin targeting.
-
In Vivo Studies :
- Objective : To assess anti-inflammatory effects using animal models.
- Results : The compound significantly reduced edema in models of acute inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The imidazo[2,1-f]purine-2,4-dione scaffold is a common template for drug discovery. Key structural variations include:
Substituent-Driven Pharmacological Differences
- 8-Substituents: Arylpiperazinylalkyl chains (e.g., in AZ-853/861) confer 5-HT1A/5-HT7 affinity due to interactions with transmembrane helices 5 and 6 of the receptors . 1-Phenylethyl groups (target compound) may mimic endogenous ligands like serotonin but require molecular docking studies to confirm binding modes.
- Fluorinated vs. Non-Fluorinated Derivatives: Fluorinated arylpiperazines (e.g., 3i) exhibit enhanced 5-HT1A receptor affinity (Ki = 0.6 nM) and metabolic stability (t₁/₂ > 4 hours in HLMs) compared to non-fluorinated analogues .
Functional Assays and Selectivity
Antidepressant Activity (Forced Swim Test):
Enzyme Inhibition (PDE4B/PDE10A):
Key Research Findings and Limitations
Metabolic Stability:
- Safety Profiles: AZ-853 induces weight gain and hypotension via α1-adrenolytic effects, while AZ-861 causes lipid metabolism disturbances . The target compound’s safety remains unstudied.
- Gaps in Knowledge: No direct data exist for the target compound’s receptor affinity, pharmacokinetics, or toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
